bis(3-pyridylformyl)piperazine
Overview
Description
Bis(3-pyridylformyl)piperazine: is a chemical compound that features a piperazine ring substituted with two 3-pyridylformyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-pyridylformyl)piperazine typically involves the reaction of nicotinyl chloride hydrochloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under nitrogen atmosphere. The mixture is stirred at room temperature for 24 hours, followed by neutralization with sodium bicarbonate solution. The organic layer is then separated, dried, and the solvent is evaporated to yield the product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: Bis(3-pyridylformyl)piperazine can undergo various chemical reactions, including:
Complexation: It forms complexes with metal ions, such as palladium, leading to the formation of metallohelicates.
Substitution Reactions: The pyridylformyl groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Complexation: Palladium nitrate is commonly used for complexation reactions.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Complexation: Formation of quadruple stranded metallohelicates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(3-pyridylformyl)piperazine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complex structures with metal ions.
Materials Science:
Biology and Medicine:
Mechanism of Action
The mechanism of action of bis(3-pyridylformyl)piperazine primarily involves its ability to form complexes with metal ions. The piperazine ring and pyridylformyl groups provide multiple coordination sites, allowing the compound to interact with metal ions and form stable complexes. These interactions can influence the properties and behavior of the resulting complexes .
Comparison with Similar Compounds
- Bis(2-pyridylformyl)piperazine
- Bis(4-pyridylformyl)piperazine
Comparison:
- Bis(3-pyridylformyl)piperazine is unique due to the position of the pyridylformyl groups, which can influence its reactivity and the types of complexes it forms. Compared to its 2- and 4-pyridylformyl counterparts, the 3-pyridylformyl derivative may exhibit different coordination behavior and stability in complex formation .
Properties
IUPAC Name |
[4-(pyridine-2-carbonyl)piperazin-1-yl]-pyridin-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15(13-5-1-3-7-17-13)19-9-11-20(12-10-19)16(22)14-6-2-4-8-18-14/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMVXWNSBCEPCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=N2)C(=O)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293304 | |
Record name | piperazine-1,4-diylbis(pyridin-2-ylmethanone) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17433-21-5 | |
Record name | NSC88455 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | piperazine-1,4-diylbis(pyridin-2-ylmethanone) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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